delta-5(6)-Didehydronorethindrone
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally similar to Delta-5(6)-Didehydronorethindrone, involving complex organic transformations, is a critical area of research. Notably, synthetic approaches often employ methods like Sharpless asymmetric epoxidation and dihydroxylation, followed by cascade cyclizations. For instance, a stereodivergent total synthesis method developed for Delta(13)-9-isofurans showcases the intricate steps involved in synthesizing complex steroid-like structures, highlighting the importance of precise control over stereochemistry and functional group transformations (Taber, Gu, & Li, 2009).
Scientific Research Applications
Genetic Regulation and Biosynthesis
Research on the genetic regulation of unsaturated fatty acid composition has unveiled a novel nuclear hormone receptor, NHR-80, that regulates delta-9 desaturase gene expression in Caenorhabditis elegans. This receptor plays a crucial role in maintaining optimal fatty acid composition, essential for survival and cellular function. The study by Brock, Browse, and Watts (2006) highlights the complex regulation of delta-9 desaturases, underscoring the importance of adequate synthesis of unsaturated fatty acids in organisms, similar to the function and regulation of compounds akin to Delta-5(6)-Didehydronorethindrone in metabolic pathways Brock, Browse, & Watts, 2006.
Chemical Synthesis and Stability
The development of antitussive agents highlights the synthesis of compounds with structural similarities to Delta-5(6)-Didehydronorethindrone, focusing on improving metabolic stability. Sakami et al. (2008) designed TRK-851, a derivative with enhanced potency and stability, illustrating the process of chemical modification to achieve desired pharmacological properties while addressing metabolic challenges Sakami et al., 2008.
Cardioprotective Effects
Research into the cardioprotective effects of delta opioid receptor stimulation in human heart muscle by Bell et al. (2000) provides insights into the therapeutic potentials of compounds that interact with the human myocardium. Their findings suggest that stimulation of the delta opioid receptor can protect human muscle from simulated ischemia, akin to preconditioning, and involves the opening of mitochondrial K(ATP) channels Bell et al., 2000.
Combined Therapeutic Strategies
Investigations into combined treatment strategies, such as the work by Tham et al. (2018) on colorectal cancer cells, demonstrate the potential of natural chemosensitizers in conjunction with traditional chemotherapeutic drugs. Their research into the combinatorial effects of delta-tocotrienol (δ-T3) and 5-fluorouracil (5-FU) presents a novel approach to cancer treatment, indicating enhanced cell death through both apoptosis and autophagy Tham et al., 2018.
Nutritional and Metabolic Implications
The study on the genetic variation at the FADS1-FADS2 gene locus by Al-Hilal et al. (2013) explores the impact of single nucleotide polymorphisms on the activities of delta-5 and delta-6 desaturases, enzymes crucial for the endogenous synthesis of long-chain polyunsaturated fatty acids. This research provides a foundation for understanding the nutritional and metabolic implications of fatty acid biosynthesis and its regulation, relevant to compounds structurally related to Delta-5(6)-Didehydronorethindrone Al-Hilal et al., 2013.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQUHXSBTSDAML-XGXHKTLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858215 | |
Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22933-71-7 | |
Record name | delta-5(6)-Didehydronorethindrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELTA-5(6)-DIDEHYDRONORETHINDRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN7DC7M4G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.